molecular formula C9H11BrFNO B15238202 (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL

Cat. No.: B15238202
M. Wt: 248.09 g/mol
InChI Key: KHLWOHZGHOSRLT-VIFPVBQESA-N
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Description

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate brominated and fluorinated benzene derivative.

    Amination: Introduction of the amino group through nucleophilic substitution.

    Chiral Resolution: Separation of the enantiomers to obtain the (S)-isomer.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure high yield and purity.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions involving the amino group or the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium azide (NaN3) or ammonia (NH3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL: The enantiomer of the compound with different biological activity.

    3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL: A similar compound with a chlorine atom instead of bromine.

    3-Amino-3-(2-bromo-5-methylphenyl)propan-1-OL: A similar compound with a methyl group instead of fluorine.

Uniqueness

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

KHLWOHZGHOSRLT-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](CCO)N)Br

Canonical SMILES

C1=CC(=C(C=C1F)C(CCO)N)Br

Origin of Product

United States

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